

A Researcher's Guide to Analyzing Intermolecular Interactions in Diastereomeric Salt Crystals

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Compound of Interest

Compound Name: (-)-Dipivaloyl-L-tartaric Acid

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The resolution of racemic mixtures through the formation of diastereomeric salts is a cornerstone of pharmaceutical development. The success of this chiral separation technique hinges on the subtle differences in the intermolecular interactions within the crystal lattices of the diastereomeric salts. A thorough analysis of these interactions is paramount for optimizing resolution processes and for the rational design of resolving agents. This guide provides a comparative analysis of key experimental and computational techniques used to elucidate and quantify these critical interactions, supported by experimental data and detailed protocols.

Comparing the Arsenal: Experimental and Computational Techniques

The investigation of intermolecular forces in diastereomeric salt crystals employs a combination of experimental and computational approaches. Each method offers unique insights into the crystal packing and the energetics of the interactions that govern diastereomeric recognition and separation.

Data Presentation: Performance of Analytical Methods

The following tables summarize quantitative data to facilitate the comparison of different analytical and computational methods.

Table 1: Comparison of Computational Methods for Lattice Energy Calculations

Method	Mean Absolute Deviation (MAD) from Benchmark (kJ/mol)	Key Strengths	Key Limitations
PIXEL	~1-2	Fast computation, provides physically meaningful energy partitions (Coulombic, polarization, dispersion, repulsion)	Semi-empirical, relies on pre-calculated electron densities
DFT-D	~1-2.5	Good balance of accuracy and computational cost, widely applicable	Performance is dependent on the choice of functional and dispersion correction
LMP2	Excellent agreement with experimental data	High accuracy, full ab initio periodic boundary calculation	High computational cost, limited to smaller systems

Data compiled from various studies comparing computational methods for molecular crystals.

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Typical Contributions of Intermolecular Interactions from Hirshfeld Surface Analysis

Interaction Type	Typical Percentage of Total Hirshfeld Surface Area	Significance in Diastereomeric Salts
H...H	40 - 60%	Primarily van der Waals forces, contribute to overall packing efficiency.
O...H / N...H	10 - 25%	Strong directional hydrogen bonds, crucial for chiral recognition.[6]
C...H	5 - 15%	Weaker hydrogen bonds, contribute to stabilizing the crystal lattice.
$\pi\cdots\pi$ / C-H... π	< 10%	Stacking interactions, can influence the relative orientation of aromatic moieties.

These are representative values; the actual percentages can vary significantly depending on the specific molecular structures.[6][7]

Table 3: Diastereomeric Salt Resolution Efficiency under Different Conditions

Racemic Compound & Resolving Agent	Crystallization Time	Diastereomeric Excess (d.e.) of Crystalline Salt	Controlling Factor
1-phenylpropane-amine & (R,R)-Tartaric Acid	15 minutes	89%	Kinetic
1-phenylpropane-amine & (R,R)-Tartaric Acid	12 hours	44%	Thermodynamic
Pregabalin & (S)-Mandelic Acid	15 minutes	98%	Kinetic
Pregabalin & (S)-Mandelic Acid	48 hours	Significantly lower	Thermodynamic

This data illustrates how crystallization kinetics can be exploited to achieve higher diastereomeric purity.[\[8\]](#)[\[9\]](#)

Experimental & Computational Protocols

Detailed methodologies for the key techniques are provided below to guide researchers in their application.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the three-dimensional structure of crystalline materials, providing precise atomic coordinates from which intermolecular interactions can be inferred.

Protocol:

- Crystal Selection and Mounting:
 - Select a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects.

- Mount the crystal on a goniometer head using a cryoprotectant (e.g., paratone oil) if data is to be collected at low temperatures.[\[10\]](#)
- Data Collection:
 - Mount the goniometer head on the diffractometer.
 - Center the crystal in the X-ray beam.
 - Perform an initial set of scans to determine the unit cell parameters and crystal system.
 - Set up a data collection strategy to measure the intensities of a large number of unique reflections. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[\[10\]](#)
- Data Reduction and Structure Solution:
 - Integrate the raw diffraction images to obtain a list of reflection intensities.
 - Apply corrections for factors such as polarization, Lorentz factor, and absorption.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- Structure Refinement:
 - Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods.
 - Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
 - The final refined structure provides the basis for analyzing intermolecular contacts.[\[11\]](#)

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron density of

a promolecule dominates the procrystal electron density.

Protocol using CrystalExplorer:

- Import Crystal Structure:
 - Open the Crystallographic Information File (CIF) of the diastereomeric salt crystal in the CrystalExplorer software.[\[12\]](#)[\[13\]](#)
- Generate Hirshfeld Surface:
 - Select the molecule of interest within the crystal structure.
 - Generate the Hirshfeld surface. The surface is defined as the region where the contribution of the selected molecule's electron density to the total crystal electron density is equal to 0.5.[\[14\]](#)
- Map Properties on the Surface:
 - Map various properties onto the generated surface to visualize different aspects of intermolecular interactions. Common properties include:
 - d_{norm} : A normalized contact distance that highlights regions of close intermolecular contacts (red spots indicate contacts shorter than the van der Waals radii).[\[6\]](#)
 - Shape Index and Curvedness: These properties reveal the shape of the surface and can identify complementary hollows and knobs, which are indicative of close packing. They are also useful for identifying π - π stacking interactions.[\[15\]](#)
- Generate 2D Fingerprint Plots:
 - Generate 2D fingerprint plots, which summarize the intermolecular contacts as a scatter plot of the distance from the Hirshfeld surface to the nearest nucleus inside the surface (d_{i}) versus the distance to the nearest nucleus outside the surface (d_{e}).
 - Decompose the fingerprint plot to quantify the percentage contribution of different types of contacts (e.g., $\text{H}\cdots\text{H}$, $\text{O}\cdots\text{H}$, $\text{C}\cdots\text{H}$). This provides a quantitative measure of the relative importance of various interactions in the crystal packing.[\[6\]](#)[\[16\]](#)

PIXEL Calculation for Interaction Energies

The PIXEL method provides a semi-empirical approach to calculate lattice and intermolecular interaction energies, partitioning them into physically meaningful Coulombic, polarization, dispersion, and repulsion terms.

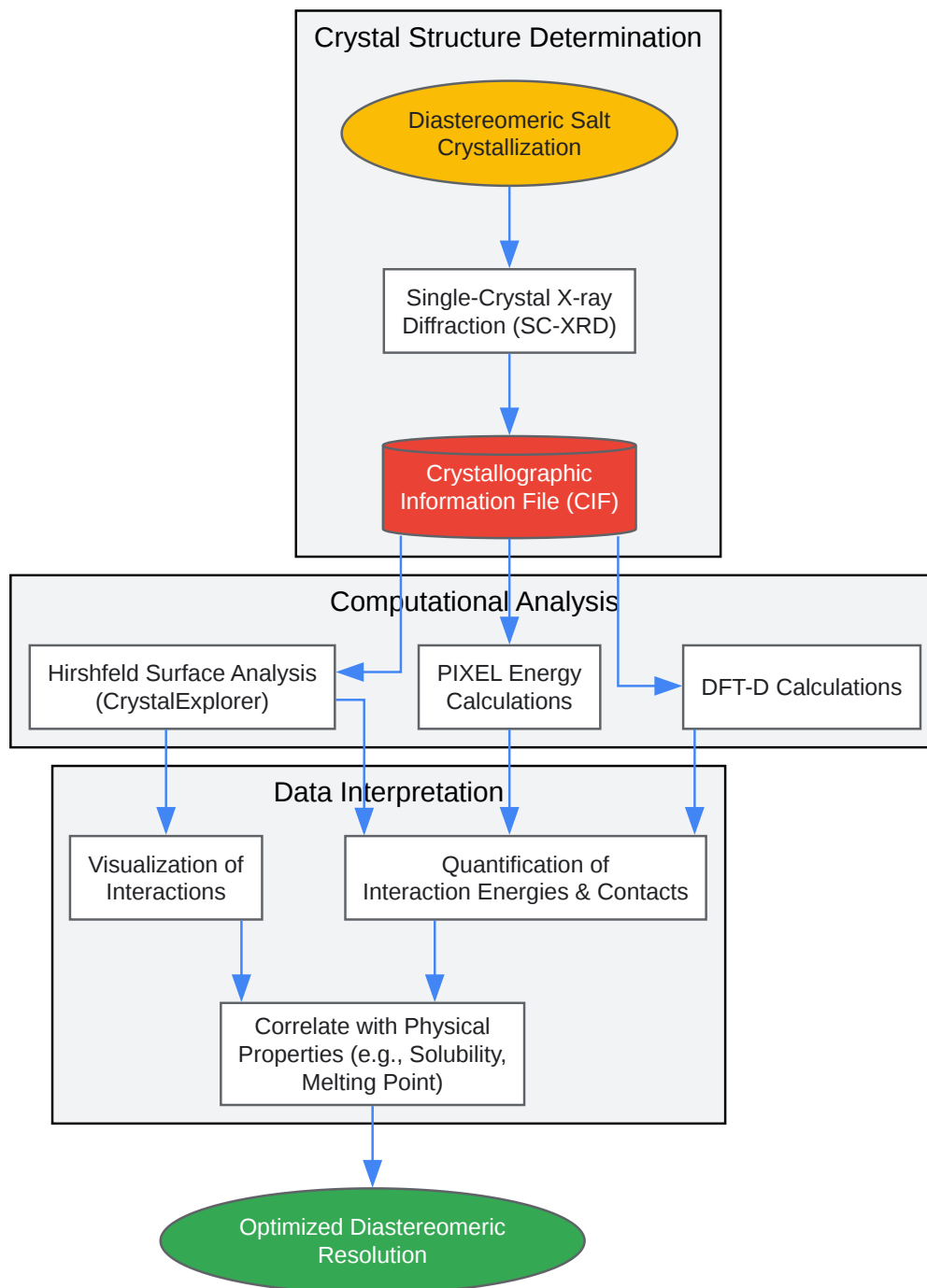
Protocol using the CLP-PIXEL package:

- Prepare the Input File:
 - Start with a CIF file of the crystal structure. If the structure was determined by X-ray diffraction, normalize the X-H bond lengths to standard neutron diffraction values.
 - Define the molecule(s) in the asymmetric unit and the space group symmetry in the PIXEL input file.
- Calculate Molecular Electron Density:
 - Perform an ab initio calculation (e.g., using Gaussian at the MP2/6-31G** level) to obtain the electron density of the isolated molecule(s).[\[17\]](#)
- Run the PIXEL Calculation:
 - The PIXEL program uses the calculated electron density and the crystal structure information to compute the interaction energies between a central molecule and all surrounding molecules within a specified radius.
 - The output provides the total lattice energy and a breakdown of the interaction energies for each molecular pair into Coulombic, polarization, dispersion, and repulsion components.[\[18\]](#)[\[19\]](#)
- Analyze the Results:
 - Identify the strongest intermolecular interactions and their nature (e.g., hydrogen bonds, van der Waals interactions).
 - Compare the interaction energies of different dimers within the crystal to understand the key interactions responsible for the overall packing.

Visualizing the Analysis Workflow

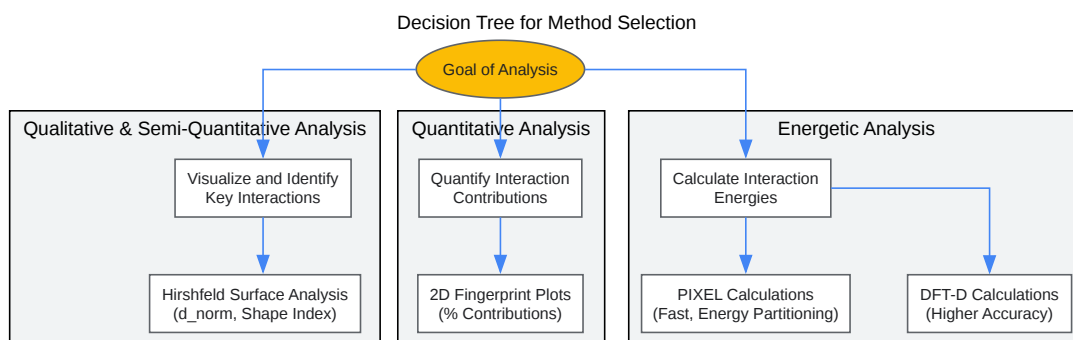
The following diagrams illustrate the logical flow of analyzing intermolecular interactions in diastereomeric salt crystals.

Workflow for Analysis of Intermolecular Interactions



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Caption: A general workflow for the analysis of intermolecular interactions.



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